(1S)-1-(4-fluorophenyl)propylacetate
Description
(1S)-1-(4-Fluorophenyl)propylacetate is a chiral ester derivative characterized by a propylacetate backbone attached to a 4-fluorophenyl group in the (S)-configuration. For instance, Ezetimibe Hydroxy Glucuronide (CAS 536709-33-8) shares the 4-fluorophenyl motif and is a metabolite of the cholesterol-lowering drug ezetimibe .
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
[(1S)-1-(4-fluorophenyl)propyl] acetate |
InChI |
InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m0/s1 |
InChI Key |
VGONXVXXUMHENH-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)F)OC(=O)C |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Alkylation and Esterification
A key approach involves asymmetric alkylation of 4-fluorophenyl derivatives followed by acetylation. This method is often based on chiral auxiliaries or catalysts to induce stereoselectivity.
- Starting from 4-fluorobenzaldehyde, perform an asymmetric addition of a propyl nucleophile or equivalent to form (S)-1-(4-fluorophenyl)propanol.
- Protect or convert the alcohol to the acetate ester by reaction with acetic anhydride or acetyl chloride under mild conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Asymmetric addition | Chiral catalyst (e.g., Evans auxiliary), base | 70-90 | High enantiomeric excess achievable |
| Esterification | Acetic anhydride, pyridine, RT to reflux | 85-95 | Mild conditions preserve stereochemistry |
Use of Chiral Amino Acid Derivatives (Evans Method)
The Evans asymmetric alkylation method can be adapted for 4-fluorophenyl substrates:
- Synthesize (S)-4-fluorophenylglycine derivatives.
- Convert to chiral oxazolidinone intermediates.
- Perform alkylation at the α-position with propyl halides.
- Hydrolyze and acetylate to yield the target ester.
This multi-step method provides excellent stereocontrol but involves several protection and deprotection steps, making it more suitable for laboratory-scale synthesis.
Resolution of Racemic Mixtures
An alternative is to synthesize racemic 1-(4-fluorophenyl)propanol or its derivatives and then resolve the enantiomers.
Resolution Using Chiral Acids
- Racemic alcohol is reacted with chiral acids such as (−)-3-bromocamphor-8-sulphonic acid to form diastereomeric salts.
- These salts are separated by crystallization.
- The desired (S)-alcohol is liberated and converted to the acetate.
- Avoids complex asymmetric catalysis.
- Scalable for industrial production.
Specific Synthetic Example from Patent Literature
A detailed process described in patent US6177564B1 outlines the preparation of related 4-fluorophenyl compounds, which can be adapted for (1S)-1-(4-fluorophenyl)propylacetate synthesis:
This process emphasizes mild conditions, in situ reactions to improve yield and purity, and control of stereochemistry by starting from chiral intermediates.
Analytical Data and Reaction Monitoring
Typical characterization methods used to confirm the successful preparation and stereochemistry of this compound include:
| Technique | Purpose | Typical Data/Notes |
|---|---|---|
| 1H-NMR | Structure verification | Aromatic protons at δ ~7.0-7.5 ppm; chiral center proton as multiplet |
| 19F-NMR | Confirm fluorine substitution | Signal around δ -115 to -120 ppm |
| Chiral HPLC | Enantiomeric excess (ee) | >95% ee desired |
| Mass Spectrometry | Molecular weight confirmation | M+ peak consistent with C11H13FO2 |
| IR Spectroscopy | Ester functional group presence | Strong C=O stretch near 1735 cm-1 |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Stereocontrol Approach | Yield (%) | Scale Suitability | Notes |
|---|---|---|---|---|---|---|
| Asymmetric Alkylation | 4-Fluorobenzaldehyde | Chiral catalyst, propyl halide, acetic anhydride | Chiral auxiliary or catalyst | 70-90 | Lab to pilot scale | High enantiomeric purity achievable |
| Resolution of Racemate | Racemic 1-(4-fluorophenyl)propanol | (−)-3-Bromocamphor-8-sulphonic acid, acetic anhydride | Diastereomeric salt formation | 50-70 | Industrial scale | Requires resolving agent, additional steps |
| Cyanohydrin Intermediate Route | 4-Fluorobenzaldehyde | Sodium metabisulfite, sodium cyanide, acid catalysis | Chiral intermediates via amino alcohol | 60-80 | Industrial scale | Multi-step but robust, scalable |
Research Discoveries and Optimization Insights
- The use of mild bases like sodium hydride in dry tetrahydrofuran (THF) at low temperatures improves selectivity in alkylation steps.
- Acid-catalyzed cyclization steps are optimized by controlling temperature (30-40 °C) and acid strength to avoid racemization.
- In situ reactions without intermediate isolation enhance yield and reduce impurities.
- Chiral HPLC monitoring is critical for process control to ensure enantiomeric purity.
- Recent advances focus on reducing hazardous reagents (e.g., cyanides) and improving green chemistry metrics.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-fluorophenyl)propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (1S)-1-(4-fluorophenyl)propanoic acid or (1S)-1-(4-fluorophenyl)propanone.
Reduction: Formation of (1S)-1-(4-fluorophenyl)propanol.
Substitution: Formation of various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-fluorophenyl)propyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-fluorophenyl)propyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of (1S)-1-(4-Fluorophenyl)propylacetate and Related Compounds
Key Observations :
- Electronic Effects: The 4-fluorophenyl group in this compound increases lipophilicity compared to non-fluorinated analogs, similar to the glucuronide metabolite in .
- Steric and Conformational Influence : Compounds 4 and 5 () exhibit planar conformations with perpendicular fluorophenyl groups, suggesting that steric bulk from substituents can dictate molecular packing in crystalline states . In contrast, the simpler propylacetate backbone of the target compound may favor flexibility.
Physicochemical and Crystallographic Properties
Table 2: Comparative Physicochemical Data (Inferred)
Insights :
- The acetate group in the target compound may enhance solubility in polar aprotic solvents compared to MDMB-FUBINACA, which has a lipophilic indazole-carboxamide core .
- Crystallographic data for Compounds 4 and 5 () demonstrate the role of fluorophenyl groups in stabilizing crystal lattices via π-π interactions, a feature that may extend to the target compound if crystallized .
Q & A
Basic: What synthetic methodologies are recommended for preparing (1S)-1-(4-fluorophenyl)propylacetate with high enantiomeric purity?
Methodological Answer:
- Grignard Reaction : Start with (4-fluorophenyl)magnesium bromide in THF at 0°C to room temperature for nucleophilic addition to a chiral propyl precursor. Enantioselectivity can be enhanced using chiral auxiliaries or catalysts .
- Chiral Resolution : Post-synthesis, employ chiral HPLC (e.g., using a cellulose-based column) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate enantiomers .
- Stereochemical Confirmation : Validate enantiomeric purity via polarimetry and compare optical rotation with literature values. Use NMR to confirm fluorine substitution patterns .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- HPLC Analysis : Utilize a C18 column with a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) mobile phase. Monitor at 254 nm for acetoxyl group detection .
- LC-MS/MS : For trace impurity analysis, employ a triple quadrupole system in MRM mode targeting molecular ions (e.g., m/z 224.1 → 180.9 for fluorophenyl fragments) .
- NMR Spectroscopy : and NMR in CDCl to confirm propyl chain connectivity. NMR at 470 MHz resolves para-fluorine coupling (δ ≈ -115 ppm) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps. Optimize ligand-to-metal ratios (e.g., 1:1.2) to reduce side-product formation .
- Temperature Gradients : For esterification, use a stepwise protocol: 0°C for initial activation (e.g., MsCl addition), then room temperature for 12 hours to maximize conversion .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (1:4) to isolate intermediates. Confirm purity via TLC (R ≈ 0.3 under UV 254 nm) .
Advanced: How should researchers resolve contradictions in biological activity data for fluorophenyl derivatives like this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of the target compound with analogs (e.g., methyl vs. ethyl esters) using standardized assays (e.g., IC in enzyme inhibition) .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Adjust fluorine substitution to block oxidative degradation pathways .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Validate with experimental IC correlations .
Basic: What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Store in sodium acetate buffer (pH 4.6) to prevent ester hydrolysis. Avoid alkaline conditions (pH > 8), which degrade the acetoxyl group within 24 hours .
- Thermal Stability : Conduct accelerated stability testing at 40°C for 4 weeks. Monitor degradation via HPLC; degradation products include 4-fluorophenylpropanol (R ≈ 0.5) .
Advanced: How can computational modeling guide the design of fluorophenyl-containing analogs with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use QikProp to calculate logP (target 2.5–3.5) and polar surface area (<90 Å) for blood-brain barrier penetration .
- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G*) to optimize the fluorophenyl-propylacetate conformation. Identify low-energy rotamers for docking .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with target proteins (e.g., COX-2). Analyze RMSD (<2.0 Å) for stable interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
